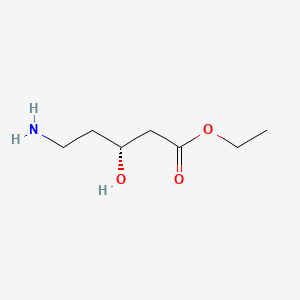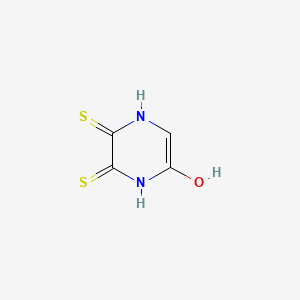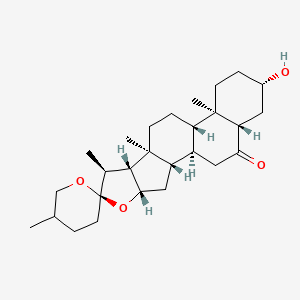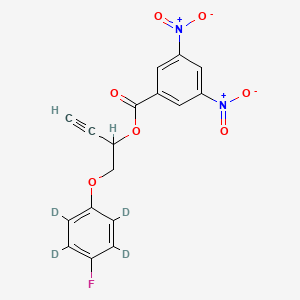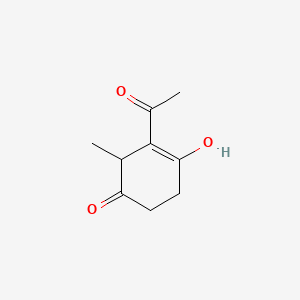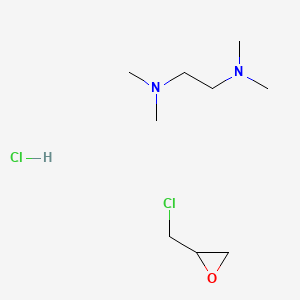
2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(chloromethyl)oxirane;N,N,N’,N’-tetramethylethane-1,2-diamine;hydrochloride is a compound that combines the properties of an epoxide and a diamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane typically involves the reaction of epichlorohydrin with a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
N,N,N’,N’-tetramethylethane-1,2-diamine can be synthesized by the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(chloromethyl)oxirane involves the use of large-scale reactors where epichlorohydrin is reacted with a base under controlled conditions. The product is then purified using distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in 2-(chloromethyl)oxirane can be substituted by nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The epoxide ring in 2-(chloromethyl)oxirane can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, toluene
Conditions: Room temperature to elevated temperatures, depending on the reaction.
Major Products
Substitution Products: Compounds where the chlorine atom is replaced by a nucleophile.
Ring-Opened Products: Diols or other functionalized compounds resulting from the opening of the epoxide ring.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)oxirane;N,N,N’,N’-tetramethylethane-1,2-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent for proteins and other biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the epoxide ring and the chlorine atom. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions, while the chlorine atom can be substituted by various nucleophiles. These reactions result in the formation of new chemical bonds and functionalized compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epichlorohydrin: Similar to 2-(chloromethyl)oxirane but lacks the diamine component.
N,N,N’,N’-Tetramethylethylenediamine: Similar to N,N,N’,N’-tetramethylethane-1,2-diamine but without the epoxide component
Uniqueness
The presence of both functional groups allows for a wide range of chemical transformations and applications that are not possible with the individual components alone .
Eigenschaften
CAS-Nummer |
104339-64-2 |
|---|---|
Molekularformel |
C9H22Cl2N2O |
Molekulargewicht |
245.19 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.C3H5ClO.ClH/c1-7(2)5-6-8(3)4;4-1-3-2-5-3;/h5-6H2,1-4H3;3H,1-2H2;1H |
InChI-Schlüssel |
FYRYAWCJBCWATF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C.C1C(O1)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




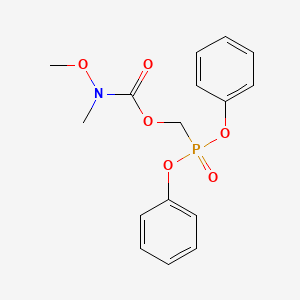
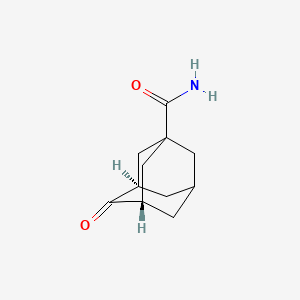
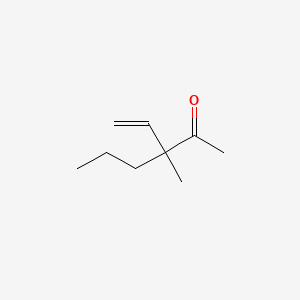
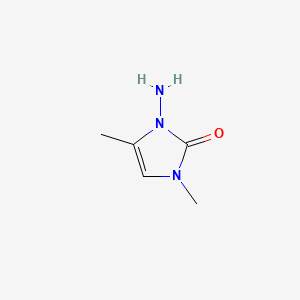

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
